molecular formula C7H5BrF3N B1395298 3-(Bromomethyl)-2-(trifluoromethyl)pyridine CAS No. 1227602-81-4

3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1395298
CAS RN: 1227602-81-4
M. Wt: 240.02 g/mol
InChI Key: YPBVPJBVLWXKLN-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-2-(trifluoromethyl)pyridine” is a chemical compound that is part of the pyridine family . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .


Synthesis Analysis

The synthesis of “this compound” involves the use of 3-Bromo-5-iodopyridine . A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) was designed and synthesized .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3BrF3N . The InChI Key is HEDHNDVPKRVQPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a melting point of 38.0-50.0°C . It is slightly soluble in water .

Biochemical Analysis

Biochemical Properties

3-(Bromomethyl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . It interacts with carbon-centered radical intermediates, facilitating the formation of trifluoromethylated products. These interactions are essential for the compound’s role in modifying the chemical properties of target molecules, enhancing their stability and bioactivity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound has been shown to impact protein stability and dynamics, which can alter cellular processes such as protein folding and enzyme activity . Additionally, the compound’s interactions with cellular components can lead to changes in cell signaling pathways, ultimately affecting gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been observed to form complexes with Lewis and Brønsted acids, which can influence the stability and reactivity of covalent organic frameworks . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo structural changes when exposed to different environmental conditions, such as humidity and temperature . These changes can affect the compound’s bioactivity and its interactions with cellular components, leading to variations in its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the stability and bioactivity of target molecules. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and metabolic activities . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective application in various fields.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s trifluoromethyl group plays a key role in its metabolic activities, influencing the flux of metabolites and the levels of specific biomolecules . These interactions are essential for the compound’s ability to modulate biochemical pathways and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its bioactivity and its ability to modulate biochemical pathways . Understanding the transport and distribution mechanisms of the compound is crucial for its effective application in various fields.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . These localization mechanisms are essential for the compound’s ability to modulate biochemical pathways and cellular processes.

properties

IUPAC Name

3-(bromomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBVPJBVLWXKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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